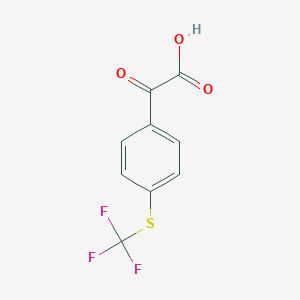![molecular formula C12H12F3NO2 B6158228 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 2228548-68-1](/img/new.no-structure.jpg)
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a methoxy and trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.
Substitution on the Phenyl Ring: The introduction of the methoxy and trifluoromethyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for these substitutions include methoxybenzene and trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl and methoxy substituents on biological activity.
Mecanismo De Acción
The mechanism of action of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the methoxy group, affecting its reactivity and binding affinity.
4-[3-methoxy-4-(methyl)phenyl]pyrrolidin-2-one: Substitution of the trifluoromethyl group with a methyl group, altering its electronic properties.
Uniqueness
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
2228548-68-1 |
|---|---|
Fórmula molecular |
C12H12F3NO2 |
Peso molecular |
259.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



